N,N'-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)
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Overview
Description
2,2,2-TRIFLUORO-N-(4-{[4-(4-{[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]SULFANYL}PHENOXY)PHENYL]SULFANYL}PHENYL)ACETAMIDE is a complex organic compound characterized by the presence of multiple trifluoroacetamido and phenylsulfanyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(4-{[4-(4-{[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]SULFANYL}PHENOXY)PHENYL]SULFANYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Trifluoroacetamido Groups: This step involves the reaction of trifluoroacetic anhydride with aniline derivatives to form trifluoroacetamido intermediates.
Introduction of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through nucleophilic substitution reactions, where thiophenol reacts with halogenated aromatic compounds.
Coupling Reactions: The final step involves coupling the intermediate compounds through ether or thioether linkages, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-(4-{[4-(4-{[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]SULFANYL}PHENOXY)PHENYL]SULFANYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoroacetamido groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated aromatics.
Scientific Research Applications
2,2,2-TRIFLUORO-N-(4-{[4-(4-{[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]SULFANYL}PHENOXY)PHENYL]SULFANYL}PHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-(4-{[4-(4-{[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]SULFANYL}PHENOXY)PHENYL]SULFANYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-phenoxyphenyl)acetamide: Shares the trifluoroacetamido group but lacks the phenylsulfanyl groups.
N,N-Dimethyltrifluoroacetamide: Contains the trifluoroacetamido group but differs in its overall structure and functional groups.
Trifluoroacetophenone: Contains the trifluoromethyl group but differs in its aromatic substitution pattern.
Properties
Molecular Formula |
C28H18F6N2O3S2 |
---|---|
Molecular Weight |
608.6 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[4-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide |
InChI |
InChI=1S/C28H18F6N2O3S2/c29-27(30,31)25(37)35-17-1-9-21(10-2-17)40-23-13-5-19(6-14-23)39-20-7-15-24(16-8-20)41-22-11-3-18(4-12-22)36-26(38)28(32,33)34/h1-16H,(H,35,37)(H,36,38) |
InChI Key |
HSDVAFJJIBMSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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